Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate
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Overview
Description
Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate is a complex organic compound with a multifaceted structure This compound is characterized by the presence of a fluorobenzyl group, a pyrimidinone ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate typically involves multiple steps, including the formation of the pyrimidinone ring and the introduction of the fluorobenzyl group. Common synthetic routes may involve:
Formation of the Pyrimidinone Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate involves its interaction with specific molecular targets. The fluorobenzyl group can bind to hydrophobic pockets in proteins, while the pyrimidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate
- Methyl (1-(4-fluorobenzyl)-1H-indole-3-carbonyl)valinate
Uniqueness
Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its hydrophobic interactions, while the pyrimidinone ring provides opportunities for hydrogen bonding and other interactions.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for the development of new materials, pharmaceuticals, and chemical processes.
Properties
CAS No. |
518048-04-9 |
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Molecular Formula |
C19H21FN4O6 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl 2-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-ylamino]-2-oxoacetate |
InChI |
InChI=1S/C19H21FN4O6/c1-19(2,23-15(27)17(29)30-4)18-22-12(13(25)16(28)24(18)3)14(26)21-9-10-5-7-11(20)8-6-10/h5-8,25H,9H2,1-4H3,(H,21,26)(H,23,27) |
InChI Key |
INYVTIRVESMVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)OC |
Origin of Product |
United States |
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